1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4OS. It is characterized by the presence of fluorine and trifluoromethylthio groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethylthio groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with similar structural features.
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Shares the trifluoromethyl group but differs in the position of the fluorine atom.
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Contains both fluorine and trifluoromethyl groups but with different functional groups.
Uniqueness
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of fluorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H8F4OS |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4OS/c1-6(15)4-7-5-8(2-3-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
QOMWDJSDQGIQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)F |
Origin of Product |
United States |
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